molecular formula C12H12FNO2 B2983783 [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411298-31-0

[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2983783
CAS RN: 2411298-31-0
M. Wt: 221.231
InChI Key: YOCKVEIHGRZDIF-UHFFFAOYSA-N
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Description

[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone, also known as FOXY, is a chemical compound that has been gaining attention in scientific research due to its potential applications in medicine and pharmacology. FOXY is a synthetic compound that belongs to the class of azetidinone derivatives, which are known for their diverse biological activities.

Mechanism of Action

[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Specifically, [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone targets the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and cancer cell growth. By inhibiting COX enzymes, [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone reduces the production of prostaglandins, leading to reduced inflammation and cancer cell growth.
Biochemical and Physiological Effects:
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has also been shown to have analgesic properties, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone is also stable under a range of conditions, making it easy to handle and store. However, [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has some limitations for use in lab experiments. It is a relatively new compound, and its properties and effects are still being studied. Additionally, [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone is a complex molecule, which may make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone, as well as its efficacy in different types of cancer. Another area of research is the development of [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone derivatives with improved properties and efficacy. Finally, studies are needed to better understand the biochemical and physiological effects of [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone, including its interactions with other compounds and its effects on different cell types.

Synthesis Methods

The synthesis of [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-oxo-2-phenylethyl)benzoic acid. This intermediate is then converted to [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone through a series of reactions, including the use of oxalyl chloride and sodium azide.

Scientific Research Applications

[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has been studied extensively for its potential applications in medicine and pharmacology. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[2-(3-fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)10-4-5-14(10)12(15)11-7-16-11/h1-3,6,10-11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCKVEIHGRZDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC(=CC=C2)F)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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